Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate
CAS No.: 1245227-19-3
Cat. No.: VC20145287
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245227-19-3 |
|---|---|
| Molecular Formula | C13H13BrN2O2 |
| Molecular Weight | 309.16 g/mol |
| IUPAC Name | ethyl 5-bromo-1-(2-methylphenyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-8-15-16(12(10)14)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3 |
| Standard InChI Key | DNKGQDLNISFFMN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The o-tolyl group (a methyl-substituted phenyl ring) occupies the 1-position, while the bromine atom and ethyl carboxylate group are located at the 5- and 4-positions, respectively. This substitution pattern influences electronic distribution and steric effects, critical for its reactivity.
Physicochemical Data
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 309.16 g/mol | |
| Density | 1.7 ± 0.1 g/cm³ | |
| Boiling Point | 331.1 ± 22.0 °C (at 760 mmHg) | |
| LogP (Octanol-Water) | 1.45 (Consensus) | |
| Solubility (Water) | 1.1 mg/mL (ESOL) |
The compound’s low aqueous solubility and moderate lipophilicity (LogP ~1.45) suggest preferential solubility in organic solvents like dichloromethane or dimethyl sulfoxide . Its stability is contingent on storage in inert atmospheres at controlled temperatures to prevent degradation.
Synthesis and Characterization
Analytical Characterization
Spectroscopic Methods:
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¹H NMR: Signals include aromatic protons (δ 7.2–7.5 ppm for o-tolyl), ethyl group protons (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂), and the pyrazole proton (δ 8.1 ppm).
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and 600–700 cm⁻¹ (C-Br stretch) confirm functional groups.
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Mass Spectrometry: A molecular ion peak at m/z 309.16 ([M]⁺) verifies the molecular weight.
Chromatographic Purity: High-performance liquid chromatography (HPLC) typically reveals purity >95%, contingent on recrystallization or column chromatography during synthesis .
Chemical Reactivity and Applications
Reactivity Profiles
The bromine atom at the 5-position enables diverse transformations:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids yield biaryl derivatives, useful in drug discovery.
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Nucleophilic Substitution: Replacement of bromine with amines or thiols generates functionalized pyrazoles .
The ethyl carboxylate group undergoes hydrolysis to carboxylic acids under basic conditions or transesterification with alcohols .
Future Directions
Future research should prioritize:
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Biological Screening: Testing against targets like α-glucosidase or kinases.
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Structural Optimization: Modifying the o-tolyl or ester groups to enhance potency.
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In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.
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